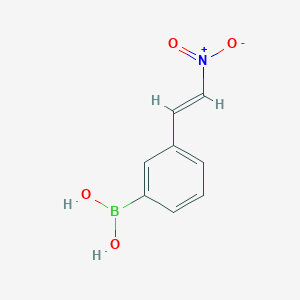

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

[3-[(E)-2-nitroethenyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJYMBZMJTILK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 2 Nitrovinyl Phenyl Boronic Acid and Analogues

Approaches to Boronic Acid Moiety Introduction on Aryl Scaffolds

The creation of the carbon-boron bond on an aromatic ring is a cornerstone of modern organic synthesis, providing a versatile handle for subsequent cross-coupling reactions. Several robust methods have been developed for this purpose.

One of the earliest and most fundamental methods for synthesizing arylboronic acids involves the reaction of an arylmetal intermediate with an electrophilic boron source. nih.gov This typically involves the formation of a Grignard reagent (arylmagnesium halide) or an aryllithium species from an aryl halide. nih.govgoogle.com These highly reactive organometallic compounds then react with a trialkyl borate (B1201080), such as trimethyl borate, to form a boronate ester. nih.govwikipedia.org Subsequent hydrolysis of the boronate ester yields the desired arylboronic acid. wikipedia.org

While effective, this method often requires cryogenic temperatures to manage the high reactivity of the organometallic intermediates and can have limitations regarding the tolerance of certain functional groups. nih.govnih.gov

| Reagent Type | Typical Boron Electrophile | Key Reaction Conditions |

| Arylmagnesium halide (Grignard) | Trialkyl borate (e.g., B(OMe)₃) | Low temperature (e.g., -78 °C to 0 °C) google.com |

| Aryllithium | Trialkyl borate (e.g., B(OMe)₃) | Low temperature nih.gov |

To overcome the limitations of classical electrophilic borylation, transition metal-catalyzed methods have emerged as powerful alternatives, offering milder reaction conditions and broader functional group compatibility. rsc.orgscispace.comresearchgate.net

Coupling of Aryl Halides with Diboronic Acid Reagents: The Miyaura borylation is a prominent example, typically employing a palladium catalyst to couple an aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). acsgcipr.org This reaction is often carried out in the presence of a base and a suitable phosphine (B1218219) ligand. researchgate.netacsgcipr.org Nickel and copper catalysts have also been shown to be effective in these transformations. rsc.orgscispace.comresearchgate.netresearchgate.net A direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) has also been reported, which can then be converted to various boronate esters. nih.govacs.org

Direct C-H Borylation: A more atom-economical approach is the direct C-H borylation of arenes. nih.gov This method avoids the pre-functionalization required for aryl halides. Iridium-catalyzed C-H borylation has proven to be particularly effective, allowing for the direct conversion of aryl C-H bonds to aryl C-B bonds with high regioselectivity, often governed by steric factors. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com These reactions typically yield boronate esters, which can be subsequently hydrolyzed to the corresponding boronic acids. organic-chemistry.org Cobalt-catalyzed meta-selective C-H borylation has also been developed. youtube.com

| Borylation Method | Catalyst | Boron Source | Key Features |

| Miyaura Borylation | Palladium, Nickel, Copper rsc.orgscispace.comacsgcipr.org | Bis(pinacolato)diboron (B₂pin₂) | Couples aryl halides/triflates with diboron reagents. acsgcipr.org |

| Direct C-H Borylation | Iridium, Cobalt organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.comyoutube.com | Bis(pinacolato)diboron (B₂pin₂) | Direct functionalization of C-H bonds. nih.gov |

Boronate esters are key intermediates in the synthesis of boronic acids. They are commonly prepared through the condensation of boric acid or a boronic acid with a diol, such as pinacol (B44631), often with azeotropic removal of water. wikipedia.orgscholaris.ca These esters are generally more stable and easier to purify than the corresponding boronic acids. scholaris.ca

Boroxines, which are cyclic trimers of boronic acids, can also serve as precursors. They are formed by the dehydration of boronic acids and can be converted back to the monomeric boronic acid upon treatment with water.

Strategies for (E)-2-Nitrovinyl Group Incorporation

The introduction of the (E)-2-nitrovinyl group onto the phenylboronic acid scaffold is typically achieved through a condensation reaction.

The most common method for the synthesis of nitroalkenes is the Henry reaction, also known as the nitroaldol reaction. organic-chemistry.orgwikipedia.orgtcichemicals.com This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.orgwikipedia.org In the context of synthesizing (E)-(3-(2-nitrovinyl)phenyl)boronic acid, 3-formylphenylboronic acid would be reacted with nitromethane (B149229) in the presence of a base.

The initial product of the Henry reaction is a β-nitro alcohol. tcichemicals.com Subsequent dehydration of this intermediate, which can often occur in situ, yields the desired nitroalkene. organic-chemistry.orgwikipedia.orgtaylorandfrancis.com Various catalysts and reaction conditions have been developed to promote this transformation efficiently. taylorandfrancis.comccspublishing.org.cn

| Reaction | Reactants | Catalyst/Promoter | Product |

| Henry Reaction | Aldehyde/Ketone + Nitroalkane | Base (e.g., NH₄OAc, amines) taylorandfrancis.comcommonorganicchemistry.com | β-Nitro alcohol, which dehydrates to a Nitroalkene organic-chemistry.orgwikipedia.org |

The stereochemistry of the resulting nitroalkene is a crucial aspect of the synthesis. The (E)-isomer is generally the thermodynamically more stable product and is often formed preferentially. researchgate.net The choice of reaction conditions, including the solvent and catalyst, can significantly influence the stereochemical outcome. organic-chemistry.org For instance, specific conditions have been developed to selectively synthesize either the (E) or (Z)-nitroalkenes. organic-chemistry.org The synthesis of (E)-2-(2-nitrovinyl)phenols has been achieved with good yields and as single E-diastereomers. researchgate.net

Recent advancements in organocatalysis have also provided methods for the stereoselective synthesis of functionalized nitro compounds, which can be precursors to stereochemically defined nitroalkenes. nih.govresearchgate.netnoaa.gov

Convergent and Divergent Synthetic Pathways to the Target Compound

Sequential Functionalization Approaches

The most prevalent and logical method for synthesizing this compound is through a sequential functionalization pathway. This strategy involves the step-by-step introduction or modification of functional groups on a benzene (B151609) ring scaffold. The key transformation in this sequence is the Henry reaction, also known as a nitroaldol reaction. wikipedia.orgresearchgate.net

The primary sequential route begins with a commercially available substituted benzene derivative, 3-formylphenylboronic acid. This starting material already contains the crucial boronic acid moiety. The synthesis proceeds as follows:

Henry Reaction (Nitroaldol Condensation): 3-formylphenylboronic acid is reacted with a nitroalkane, typically nitromethane, in the presence of a base. organic-chemistry.org This reaction forms a carbon-carbon bond, yielding a β-nitro alcohol intermediate. wikipedia.orgtcichemicals.com

Dehydration: The resulting β-nitro alcohol is subsequently dehydrated to form the alkene double bond of the nitrovinyl group. This elimination of water is often promoted by acidic conditions or can occur spontaneously under the Henry reaction conditions, especially if higher temperatures or stronger bases are used. organic-chemistry.org This step is crucial for generating the target (E)-nitrostyrene configuration, which is generally the thermodynamically more stable isomer.

This stepwise approach is advantageous as it builds upon a readily available, functionalized starting material, allowing for a predictable and controlled synthesis.

An alternative sequential pathway could involve starting with a halogenated nitrostyrene (B7858105), such as (E)-1-(3-bromophenyl)-2-nitroethene, and then introducing the boronic acid group in the final step. This would typically be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, using a diboron reagent like bis(pinacolato)diboron. nih.govnih.gov However, the Henry reaction approach starting from the corresponding boronic acid aldehyde is generally more direct.

| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Henry Reaction | 3-Formylphenylboronic acid | Nitromethane, Base (e.g., amine) | 3-(1-Hydroxy-2-nitroethyl)phenylboronic acid |

| 2 | Dehydration | 3-(1-Hydroxy-2-nitroethyl)phenylboronic acid | Acid or Heat | This compound |

One-Pot Synthetic Sequences

A typical one-pot synthesis of this compound would involve combining 3-formylphenylboronic acid and nitromethane with a suitable base catalyst. The choice of base and solvent is critical; a base that can facilitate both the initial C-C bond formation and the subsequent elimination of water is required. organic-chemistry.org For example, an amine base in a solvent that allows for azeotropic removal of water can drive the reaction towards the dehydrated nitroalkene product. Such one-pot syntheses are highly valued in organic chemistry for their operational simplicity and efficiency. d-nb.info

| Component | Role | Example |

| Aldehyde | Starting Material | 3-Formylphenylboronic acid |

| Nitroalkane | Reagent | Nitromethane |

| Catalyst | Base | Ammonium acetate, Primary/Secondary amines |

| Solvent | Reaction Medium | Acetic acid, Toluene, Acetonitrile |

| Conditions | Parameters | Room temperature to reflux, depending on catalyst |

Development of Hybrid Scaffolds through Boronic Acid and Nitrovinyl Linkages

The unique bifunctional nature of this compound makes it an attractive building block for the construction of complex molecular architectures and hybrid scaffolds. mdpi.comnih.gov The two distinct functional groups—the boronic acid and the nitrovinyl moiety—possess orthogonal reactivity, allowing them to participate in different types of chemical transformations. This dual reactivity is the foundation for creating advanced materials, such as cross-linked polymers, functionalized surfaces, and bioactive conjugates.

The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. rsc.orgrsc.org This property is widely exploited in the development of sensors for saccharides and in the creation of self-healing hydrogels using polymers like polyvinyl alcohol (PVA). researchgate.net By forming dynamic boronate ester linkages, this moiety can act as a reversible cross-linker, imparting stimuli-responsive properties to the resulting material.

The nitrovinyl group , on the other hand, is a potent Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles, including thiols (e.g., from cysteine residues in peptides) and amines (e.g., from lysine (B10760008) residues or synthetic polymers). researchgate.net This reaction forms a stable, irreversible covalent bond, making it an excellent tool for bioconjugation or for permanently anchoring molecules onto a substrate.

By combining these two functionalities in one molecule, hybrid scaffolds can be designed where each group performs a specific role. For instance, the boronic acid end could be used to attach the molecule to a diol-containing polymer backbone, while the nitrovinyl group remains available for subsequent reaction with a bioactive molecule, such as a peptide or drug. This strategy allows for the modular construction of complex, multifunctional materials. mdpi.com

| Functional Group | Reactive Property | Potential Linkage Type | Application in Scaffolds |

| Boronic Acid | Lewis acid; forms esters with diols | Reversible Covalent (Boronate Ester) | Cross-linking of polymers (e.g., PVA), stimuli-responsive materials, sensors. rsc.orgresearchgate.net |

| Nitrovinyl | Michael Acceptor | Irreversible Covalent (C-S, C-N bond) | Bioconjugation, surface functionalization, permanent anchoring of molecules. |

Advanced Reactivity and Reaction Mechanisms of E 3 2 Nitrovinyl Phenyl Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is a suitable substrate for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds. wikipedia.orgmusechem.com Its reactivity is largely dictated by the electron-deficient phenyl ring, which influences each step of the catalytic cycle.

Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org For an electron-deficient boronic acid like this compound, the transmetalation step is often the turnover-limiting step of the cycle. acs.orgrsc.org

Oxidative addition is the initial step where a low-valent metal catalyst, typically Pd(0), inserts into the carbon-halide bond of the coupling partner (an aryl, vinyl, or alkyl halide). wikipedia.orgmusechem.com This step forms a Pd(II) intermediate. libretexts.org The rate of oxidative addition is generally faster for aryl halides bearing electron-withdrawing groups and follows the reactivity trend I > OTf > Br > Cl. harvard.eduutrgv.edu

The substrate scope for coupling with electron-deficient boronic acids is broad, encompassing a variety of aryl and heteroaryl halides. However, challenges can arise. For instance, highly electron-rich aryl chlorides can be difficult to activate, often requiring specialized catalyst systems with bulky, electron-donating ligands to facilitate the oxidative addition step. libretexts.orgnih.gov

Table 1: General Substrate Scope for Coupling with Electron-Deficient Arylboronic Acids

| Aryl Halide Partner | Typical Reactivity | Notes |

|---|---|---|

| Aryl Iodides | High | Most reactive partners, often used under mild conditions. |

| Aryl Bromides | Good | Widely used, versatile coupling partners. researchgate.net |

| Aryl Triflates | Good | Reactivity is comparable to bromides. |

This table represents general reactivity trends in Suzuki-Miyaura couplings.

Transmetalation involves the transfer of the organic group—in this case, the (E)-3-(2-nitrovinyl)phenyl moiety—from the boron atom to the palladium(II) center. rsc.org This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). organic-chemistry.org

For electron-deficient arylboronic acids, the transmetalation step is often kinetically slow. acs.orgresearchgate.net The electron-withdrawing nitrovinyl group reduces the nucleophilicity of the phenyl ring, making its transfer to the positively charged palladium center less favorable. acs.org This can lead to lower reaction yields or require more forcing conditions. Furthermore, electron-deficient arylboronic acids are more susceptible to a competitive side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under strong basic conditions. harvard.edunih.gov

Kinetic studies on related systems show that the rate of transmetalation is highly dependent on the nature of the base and solvent. nih.gov The thermodynamics of this step are influenced by the stability of the resulting organopalladium complex and the boron-containing byproducts.

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. researchgate.net This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

For this step to occur, the two organic fragments must be positioned cis to each other on the palladium complex. The rate of reductive elimination is generally enhanced when the ligands on the palladium are bulky, as this sterically promotes the expulsion of the product. wikipedia.org The electronic nature of the coupling partners also plays a role; coupling between an electron-rich and an electron-poor fragment is often faster than coupling two electronically similar fragments. illinois.edu Thus, the coupling of the electron-deficient (E)-3-(2-nitrovinyl)phenyl group with an electron-rich aryl group from the halide partner would be expected to proceed efficiently in this step.

Palladium Complexes: Palladium remains the most widely used metal for Suzuki-Miyaura reactions. vu.nl A vast array of palladium(0) and palladium(II) precatalysts are effective. For challenging substrates like electron-deficient boronic acids, catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed. nih.govresearchgate.net These ligands stabilize the Pd(0) species and facilitate both the oxidative addition and reductive elimination steps. wikipedia.org

Nickel Complexes: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium. rsc.org Nickel is more earth-abundant and can catalyze the coupling of substrates that are challenging for palladium, such as aryl chlorides and phenol (B47542) derivatives (e.g., tosylates, mesylates). researchgate.netnih.gov Studies have shown that for certain substrates, electron-poor arylboronic acids can undergo transmetalation with nickel complexes more readily than with their palladium counterparts, sometimes even without the assistance of a base. nih.gov

Table 2: Comparison of Palladium and Nickel Catalyst Systems

| Feature | Palladium Catalysts | Nickel Catalysts |

|---|---|---|

| Cost | Higher | Lower, more earth-abundant. rsc.org |

| Substrate Scope | Very broad, excels with Ar-I, Ar-Br. | Excellent for challenging substrates like Ar-Cl, Ar-OTs. researchgate.netnih.gov |

| Ligands | Well-developed (phosphines, NHCs). nih.gov | Often requires phosphine or NHC ligands. |

| Reactivity | Highly active and versatile. | Can exhibit different reactivity and selectivity profiles. |

This table provides a general comparison of palladium and nickel catalysts in Suzuki-Miyaura couplings.

Ligand Architecture: The choice of ligand is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich monodentate phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃), are highly effective. organic-chemistry.org Their size promotes reductive elimination, while their electron-donating ability facilitates the oxidative addition of less reactive halides like aryl chlorides. libretexts.org The development of biarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has led to highly active catalysts that can couple a wide range of challenging substrates at low catalyst loadings. nih.gov

Base Effects: The base plays a crucial role, primarily in the transmetalation step. organic-chemistry.org It activates the boronic acid by converting it into a tetracoordinate boronate species, which is significantly more nucleophilic. rsc.org The choice and strength of the base can determine the reaction's success.

Strong Bases (e.g., NaOH, K₃PO₄): Effective at promoting transmetalation but can increase the rate of undesired protodeboronation, particularly with sensitive substrates like this compound. nih.gov

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KF): Often used to minimize side reactions while still being effective enough to facilitate the catalytic cycle. researchgate.net The choice is often a balance between achieving a reasonable reaction rate and preserving the integrity of the boronic acid.

Stability and Reactivity of Boronate Esters and Organotrifluoroborates in Suzuki-Miyaura Reactions

Boronate esters and organotrifluoroborates are two major classes of derivatives of boronic acids utilized in Suzuki-Miyaura cross-coupling reactions, offering distinct advantages in terms of stability and reactivity. The choice between a boronic acid, a boronate ester, or an organotrifluoroborate can significantly influence the outcome of the reaction, depending on the specific substrates and reaction conditions.

Boronate esters, such as the commonly used pinacol (B44631) esters, generally exhibit greater chemical stability compared to their corresponding boronic acids. rsc.orged.ac.uk This increased stability is attributed to the donation of oxygen lone pairs into the vacant p-orbital of the boron atom, which reduces its Lewis acidity. ed.ac.uk This makes them less susceptible to protodeboronation, a common decomposition pathway for boronic acids, especially for unstable derivatives like 2-pyridyl boronic acid. rsc.org Consequently, boronate esters can often be purified by silica (B1680970) gel chromatography and are more tolerant of a wider range of reaction conditions. researchgate.net However, this increased stability often translates to lower reactivity in the Suzuki-Miyaura coupling. ed.ac.uk The transmetalation step, which is the transfer of the organic group from boron to the palladium catalyst, is generally slower for boronate esters than for boronic acids. It is often debated whether boronate esters undergo direct transmetalation or if they first hydrolyze to the more reactive boronic acid in situ, particularly in the presence of aqueous base. rsc.orgacs.orgnih.gov Recent studies have provided evidence that direct transmetalation of boronate esters can occur without prior hydrolysis. acs.org The structure of the diol used to form the ester also plays a crucial role in its stability and reactivity; for instance, pinacol and neopentylglycol esters show comparable stability. ed.ac.uk

Organotrifluoroborates, typically used as their potassium salts (R-BF3K), represent another stable and versatile alternative to boronic acids. acs.orgchem-station.com These tetracoordinate boron species are generally crystalline, free-flowing solids that are stable to air and moisture, making them easy to handle and store. chem-station.com Their stability extends to a wide range of reagents, allowing for functional group manipulations on the organic moiety while the carbon-boron bond remains intact. acs.org In the context of Suzuki-Miyaura reactions, organotrifluoroborates are considered protected forms of boronic acids. chem-station.com They are generally less reactive than boronic acids and require activation, which is typically achieved through slow hydrolysis to the corresponding boronic acid under the basic reaction conditions. chem-station.com This slow release of the active boronic acid species can be advantageous in suppressing side reactions like homocoupling. chem-station.com Organotrifluoroborates have proven to be highly effective coupling partners for a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups with aryl chlorides, bromides, and iodides. nih.govnih.govacs.org Their enhanced stability makes them particularly useful for substrates that are prone to decomposition as boronic acids, such as cyclopropyl (B3062369) boronic acid. nih.gov

| Boron Reagent | General Stability | Reactivity in Suzuki-Miyaura | Key Features |

| Boronate Esters | High; less prone to protodeboronation | Generally lower than boronic acids; may involve direct transmetalation or prior hydrolysis. rsc.orgacs.org | Can be purified by chromatography; stability and reactivity influenced by the diol used. ed.ac.ukresearchgate.net |

| Organotrifluoroborates | Very high; stable to air and moisture. chem-station.com | Lower than boronic acids; requires activation via hydrolysis. chem-station.com | Crystalline solids; allow for functional group manipulation; suppress homocoupling. acs.orgchem-station.com |

Other Boron-Mediated Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the boronic acid functional group in molecules like this compound can participate in a variety of other powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations highlight the versatility of organoboron compounds in organic synthesis.

Stille Coupling: While the Stille reaction classically involves the coupling of an organotin compound with an organohalide, variations utilizing organoboron reagents have been developed, though they are less common than the traditional Suzuki coupling.

Chan–Lam Coupling: The Chan–Lam coupling, also known as the Chan–Evans–Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.org It involves the cross-coupling of a boronic acid with an alcohol or an amine. wikipedia.orgrsc.org A key advantage of this reaction is that it can often be conducted at room temperature and is open to the air, making it operationally simpler than many palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a copper(III) intermediate which undergoes reductive elimination to form the final product. wikipedia.org This methodology is applicable to a wide range of substrates, including phenols, anilines, amides, and sulfonamides. organic-chemistry.org While arylboronic acids are the most common substrates, alkenylboronic acids can also be employed. nih.gov

Liebeskind–Srogl Coupling: The Liebeskind–Srogl coupling is a palladium-catalyzed, copper(I)-mediated cross-coupling reaction between a thioester and a boronic acid to form a ketone. nih.govwikipedia.org This reaction is mechanistically distinct and proceeds under neutral conditions, which can be advantageous for sensitive substrates. nih.gov The reaction utilizes a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a cofactor. wikipedia.orgrsc.org The scope of the Liebeskind–Srogl coupling is broad, tolerating various functional groups on both the thioester and the boronic acid partner. wikipedia.orgresearchgate.net

Conjugate Additions: Organoboron reagents, including vinyl boronic acids and their derivatives, can act as nucleophiles in conjugate addition reactions to α,β-unsaturated systems. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes is a well-established method for the synthesis of chiral β-arylnitroalkanes. rsc.org Similarly, potassium organotrifluoroborates can undergo conjugate addition to enones. acs.org These reactions provide a powerful tool for the enantioselective formation of carbon-carbon bonds.

Homologations: Homologation reactions of boronic esters involve the extension of the carbon chain attached to the boron atom. A common method is the Matteson homologation, which utilizes a lithiated α-halo carbanion to react with a boronic ester. bristol.ac.uk This reaction proceeds through a 1,2-metallate rearrangement of an intermediate boronate complex to form the homologated product with high stereocontrol. bristol.ac.uk This process can be performed iteratively to "grow" carbon chains with precise control over stereochemistry. bristol.ac.uk More recent developments include vinylidene homologation, which provides access to vinyl boronic esters from aliphatic or aromatic boronic esters. bris.ac.uknih.gov

Electrophilic Allyl Shifts: While less common for vinylboronic acids, allylic boronic esters can undergo electrophilic allyl shifts, where the allyl group is transferred to a nucleophile. This reactivity is a key feature of their utility in synthesis, for example, in the formation of homoallylic alcohols via reaction with aldehydes.

| Reaction Name | Description | Key Features |

| Chan–Lam Coupling | Copper-catalyzed formation of C-O or C-N bonds from boronic acids and alcohols/amines. wikipedia.orgrsc.org | Mild conditions (room temperature, open to air); complementary to Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org |

| Liebeskind–Srogl Coupling | Pd-catalyzed, Cu(I)-mediated coupling of thioesters and boronic acids to form ketones. nih.govwikipedia.org | Neutral reaction conditions; broad substrate scope. nih.govresearchgate.net |

| Conjugate Additions | Addition of the organic group from the boron reagent to an α,β-unsaturated compound. rsc.org | Can be rendered highly enantioselective with chiral catalysts. rsc.org |

| Homologations | Chain extension of the organic group attached to boron, often with high stereocontrol. bristol.ac.uk | Allows for iterative chain growth and the synthesis of complex molecules. bristol.ac.uk |

Michael Addition Receptive Character of the Nitrovinyl Group

The nitrovinyl group, a key feature of this compound, is a powerful electron-withdrawing group that strongly activates the associated carbon-carbon double bond towards nucleophilic attack. This makes it an excellent Michael acceptor, readily participating in conjugate addition reactions with a wide array of nucleophiles. msu.edunih.gov The high reactivity of nitroalkenes like the title compound is a cornerstone of their synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position relative to the nitro group. msu.edunih.gov The resulting γ-nitro compounds are versatile synthetic intermediates. msu.edu

Nucleophilic Addition to the α,β-Unsaturated System

The α,β-unsaturated system of the nitrovinyl group is highly polarized due to the strong electron-withdrawing nature of the nitro group. This polarization creates a significant partial positive charge on the β-carbon, making it highly electrophilic and susceptible to attack by a diverse range of nucleophiles. researchgate.netrsc.org This process, known as a Michael or conjugate addition, results in the formation of a new bond at the β-carbon. msu.edu

A wide variety of carbon and heteroatom nucleophiles can add to nitroalkenes. Carbon nucleophiles are particularly common and include enolates derived from ketones, aldehydes, and 1,3-dicarbonyl compounds, as well as nitroalkanes and organometallic reagents. mdpi.commdpi.com The addition of carbonyl compounds is a valuable method for generating γ-nitro carbonyl compounds. msu.edu Similarly, the addition of nitroalkanes to nitroalkenes can produce 1,3-dinitro compounds, which are precursors to 1,3-diamines. msu.edu Heteroatom nucleophiles such as amines, thiols, and alcohols can also add to the activated double bond, although carbon-based nucleophiles are more frequently employed in the context of complex molecule synthesis. nih.gov

The initial addition of the nucleophile generates a nitronate anion intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group. The subsequent protonation of this nitronate anion yields the final neutral product. The stability and reactivity of this nitronate intermediate can sometimes lead to further reactions or stereochemical consequences. msu.edu

Stereochemical Control in Conjugate Additions

When a nucleophile adds to a substituted nitroalkene like this compound, a new stereocenter is created at the β-carbon. If the nucleophile itself is chiral or contains a stereocenter, a second stereocenter is formed at the α-carbon, leading to the possibility of diastereomeric products (syn and anti). Achieving control over both the absolute (enantioselectivity) and relative (diastereoselectivity) stereochemistry is a major focus in the application of these reactions. nih.gov

The diastereoselectivity of the Michael addition to nitroalkenes can be influenced by several factors, including the structure of the substrates, the reaction conditions (solvent, temperature), and the nature of the catalyst used. acs.org For example, in the addition of aldehydes to trans-β-nitroalkenes, syn-adducts are often the major products. mdpi.com However, by carefully selecting the catalyst, it is possible to favor the formation of the less common anti-diastereomer. mdpi.com In some cases, the initially formed kinetic product may epimerize to the more thermodynamically stable diastereomer under the reaction conditions. nih.gov

Controlling the absolute stereochemistry (enantioselectivity) requires the use of a chiral influence, which is most effectively introduced through a chiral catalyst. The development of catalytic asymmetric Michael additions to nitroalkenes has been a subject of intense research. nih.gov

Catalytic Systems for Asymmetric Michael Additions (e.g., Organocatalysts)

Asymmetric catalysis provides the most efficient means of controlling the stereochemical outcome of Michael additions to nitroalkenes. While metal-based catalysts have been employed, the field of organocatalysis has emerged as a particularly powerful and versatile approach. mdpi.comnih.gov Organocatalysts are small, chiral organic molecules that can effectively promote reactions with high stereoselectivity. mdpi.com

A common strategy in organocatalyzed Michael additions involves the use of bifunctional catalysts. These catalysts possess both a basic site to activate the nucleophile and an acidic or hydrogen-bond donor site to activate the electrophile (the nitroalkene). msu.eduacs.org For instance, chiral primary or secondary amines are frequently used as catalysts for the addition of ketones or aldehydes. mdpi.commdpi.com The amine reacts with the carbonyl compound to form a nucleophilic enamine intermediate. researchgate.netmdpi.commdpi.com Simultaneously, another functional group on the catalyst, such as a thiourea, squaramide, or carboxylic acid moiety, can activate the nitroalkene by forming hydrogen bonds with the nitro group. acs.orgmdpi.com This dual activation brings the reactants together in a well-defined chiral environment, directing the nucleophilic attack to one face of the nitroalkene and thus controlling the stereochemistry of the newly formed stereocenter. mdpi.com

A variety of organocatalyst scaffolds have been successfully applied, including those based on proline, cinchona alkaloids, and 1,2-diamines like DPEN (1,2-diphenylethylenediamine). mdpi.commdpi.commdpi.com The choice of catalyst, co-catalyst (often an acid), and solvent can have a profound impact on the yield, diastereoselectivity, and enantioselectivity of the reaction. nih.govnih.gov These organocatalytic systems have been shown to provide access to Michael adducts with excellent levels of stereocontrol, often achieving high enantiomeric excesses (ee) and diastereomeric ratios (dr). acs.org

| Catalyst Type | Activation Mode | Typical Nucleophiles | Stereochemical Outcome |

| Chiral Primary/Secondary Amines | Forms enamine with carbonyl nucleophile. mdpi.commdpi.com | Aldehydes, Ketones | High syn/anti selectivity and high ee, depending on catalyst structure. mdpi.com |

| Bifunctional Thiourea/Squaramide Catalysts | Amine activates nucleophile; thiourea/squaramide activates nitroalkene via H-bonding. acs.orgmdpi.com | Ketones, Aldehydes, Nitroalkanes | Excellent enantioselectivity and diastereoselectivity. acs.org |

| Cinchona Alkaloid Derivatives | Can act as Brønsted bases or be modified to be bifunctional. msu.edu | Carbonyl compounds, Nitroalkanes | Generally good to high enantioselectivity. msu.edumdpi.com |

| Dinuclear Zinc Complexes | Lewis acid activation of both nucleophile and electrophile. nih.gov | 2(5H)-furanone | High diastereo- and enantioselectivity. nih.gov |

Intramolecular Reactivity and Cyclization Pathways Initiated by Nitrovinyl Adducts

The products resulting from Michael additions to nitroalkenes are highly functionalized molecules that can serve as precursors for a variety of subsequent transformations. The presence of the nitro group and the newly introduced functionality allows for intramolecular reactions and cyclization cascades, leading to the rapid construction of complex cyclic and polycyclic structures. rsc.org

A common strategy involves a tandem reaction sequence where an initial intermolecular Michael addition is followed by an intramolecular reaction. For example, a nucleophile containing another reactive site can be added to the nitroalkene. The resulting Michael adduct can then undergo an intramolecular cyclization. One such example is the reaction of cyclic N-sulfonylimines with 2-nitroallylic acetates, which proceeds through a Michael addition followed by an intramolecular aza-Michael cascade to afford enantioenriched benzosultam-fused tricyclic compounds. acs.org

Another powerful approach is the double Michael reaction. For instance, an α,β-unsaturated-ω-nitroester can react with a nitrostyrene (B7858105). rsc.org The initial conjugate addition of the ester enolate to the nitrostyrene generates a nitronate intermediate, which then undergoes a second, intramolecular Michael addition to the acrylate (B77674) moiety, forming a dinitrocyclohexane derivative with control over multiple stereocenters. rsc.org

Furthermore, the γ-nitroaldehydes or ketones formed from the Michael addition of aldehydes or ketones can participate in subsequent intramolecular cyclizations. For example, a three-component reaction involving an aldehyde, an enal, and a nitroalkene can be catalyzed to form cyclohexene (B86901) carbaldehydes. rsc.org This cascade involves an initial Michael addition of the aldehyde to the nitroalkene, followed by the addition of the resulting γ-nitroaldehyde to the enal (via iminium ion catalysis), and finally, a ring-closing aldol (B89426) condensation. rsc.org These types of cascade reactions are highly efficient as they form multiple bonds and stereocenters in a single operation, significantly increasing molecular complexity from simple starting materials.

Cyclization Reactions via Michael Adducts (e.g., Pyrazole (B372694), Isoxazole (B147169) Formation)

The electron-deficient double bond of the nitrovinyl group in this compound makes it an excellent Michael acceptor. This reactivity is the cornerstone for the synthesis of various heterocyclic systems, particularly pyrazoles and isoxazoles. The general strategy involves the conjugate addition of a nucleophile to the nitrovinyl moiety to form a Michael adduct, which then undergoes a subsequent cyclocondensation reaction.

A prominent pathway involves the Michael addition of 1,3-dicarbonyl compounds. The resulting adduct contains the necessary framework for cyclization with hydrazine (B178648) or hydroxylamine (B1172632). researchgate.netosi.lv This method provides a direct route to indole (B1671886) derivatives bearing 2-nitroethyl and azole moieties, demonstrating the utility of the nitrovinyl group in heterocyclic synthesis. researchgate.netosi.lv

Pyrazole Formation: The synthesis of pyrazoles can be achieved by reacting the Michael adduct of the parent compound with hydrazine derivatives. nih.govmdpi.com In a typical sequence, a carbon nucleophile, such as a β-ketoester or malonate, adds to the nitrovinyl group. The resulting nitroalkane can be converted into a 1,3-dicarbonyl equivalent, which then undergoes condensation with hydrazine to yield a pyrazole ring. nih.gov A more direct one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has also been reported, which proceeds through a key nitropyrazolidine intermediate. organic-chemistry.org

Isoxazole Formation: Similarly, isoxazoles can be synthesized from the Michael adducts. Reaction of the 1,3-dicarbonyl equivalent with hydroxylamine leads to the formation of the isoxazole ring. researchgate.netosi.lv Isoxazole synthesis can also be accomplished through 1,3-dipolar cycloaddition of nitrile oxides to the alkene of the nitrovinyl group, although the Michael addition-cyclization route is also a common and effective strategy. nih.govresearchgate.net The reactions of primary nitro compounds with various aldehydes or activated ketones are known to produce isoxazole derivatives, highlighting the versatility of the nitro group in forming this heterocycle. nih.gov

| Target Heterocycle | Key Reagents | Intermediate Type | General Reaction |

|---|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound, Hydrazine | Michael Adduct | Conjugate Addition followed by Cyclocondensation researchgate.netosi.lv |

| Isoxazole | 1,3-Dicarbonyl compound, Hydroxylamine | Michael Adduct | Conjugate Addition followed by Cyclocondensation researchgate.netosi.lv |

| Pyrazole | N-monosubstituted hydrazones | Nitropyrazolidine | One-pot Cycloaddition/Condensation organic-chemistry.org |

| Isoxazole | Nitrile Oxides | - | 1,3-Dipolar Cycloaddition nih.govresearchgate.net |

Tandem Reactions Involving Boronic Acid and Nitrovinyl Moieties

The dual functionality of this compound allows for the design of tandem or domino reactions, where both the boronic acid and nitrovinyl groups participate sequentially or concertedly in a single synthetic operation. This approach enhances molecular complexity efficiently by minimizing purification steps and improving atom economy.

A significant example of reactivity involving both functionalities is the reductive C–N coupling of nitro compounds with boronic acids. rsc.org While often an intermolecular process, it showcases the potential for the nitro group to be transformed into an amino group, which can then interact with the boronic acid. Metal-catalyzed procedures, for instance using molybdenum catalysts, facilitate the reductive amination of boronic acids with nitro compounds in the presence of a reducing agent like triphenylphosphine. nih.gov The mechanism involves the reduction of the nitro group to a nitroso or nitrene intermediate, which then reacts with the boronic acid to form a new carbon-nitrogen bond. nih.gov

Another potential tandem process could involve an initial transformation of the nitrovinyl group, followed by a cross-coupling reaction at the boronic acid site. For example, a conjugate addition to the nitrovinyl group could be followed by a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation utilizing boronic acids. nih.govwikipedia.org This would allow for the introduction of three different substituents onto the aromatic core in a controlled manner.

Furthermore, the boronic acid moiety can act as an intramolecular Lewis acid catalyst, activating the nitrovinyl group towards nucleophilic attack or participation in cycloaddition reactions. This internal catalysis can influence the stereoselectivity and rate of reactions occurring at the nitrovinyl functionality.

Acid-Catalyzed Reactions and Lewis Acidity Considerations of the Boron Center

Organoboron acids are well-established as stable, organic-soluble Lewis acids that can catalyze a wide array of chemical reactions. nih.gov The Lewis acidity stems from the electron-deficient boron atom with its vacant p-orbital. nih.gov This allows boronic acids to activate Lewis basic functional groups, particularly those containing oxygen or nitrogen atoms. nih.govacs.org

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. sdu.dk Electron-withdrawing groups increase the acidity by pulling electron density away from the boron center, making it more electrophilic. The (E)-2-nitrovinyl group is a potent electron-withdrawing group due to both resonance and inductive effects. Consequently, this compound is expected to be a stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced acidity can be leveraged for catalysis. For instance, more electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, have shown greater catalytic activity in various transformations. nih.govnih.gov

Boronic acids have been successfully employed as catalysts for numerous reactions, including:

Carbonyl Condensations: They can accelerate reactions like imine or oxime formation. nih.gov

Acylations and Alkylations: They can activate carbonyls and alcohols towards nucleophilic attack. nih.gov

Cycloaddition Reactions: Boronic acids can catalyze Diels-Alder reactions by coordinating to the dienophile. acs.orgresearchgate.net

The boronic acid group in this compound can therefore function as an internal catalyst for reactions involving the nitrovinyl moiety or act as a catalytic center for intermolecular reactions. However, it is also important to consider acid-catalyzed decomposition pathways, such as protodeboronation, where a proton replaces the boronic acid group. ed.ac.uk The rate of this process is pH-dependent and can be a competing pathway under certain acidic conditions. ed.ac.uk

| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKa | Expected Relative Lewis Acidity |

|---|---|---|---|

| -H | - | 8.83 wikipedia.org | Baseline |

| -OCH₃ | para | ~9.1 | Lower |

| -Cl | para | ~8.3 | Higher |

| -CF₃ | meta | ~7.9 | Significantly Higher |

| -(E)-CH=CHNO₂ | meta | Not Reported (Expected < 7.9) | Very High |

Note: pKa values are approximate and can vary with measurement conditions. The expected Lewis acidity correlates inversely with pKa; a lower pKa indicates a stronger acid.

Applications in Complex Organic Synthesis and Materials Science

Building Block for Multifunctional Scaffolds and Architectures

The dual reactivity of (E)-(3-(2-nitrovinyl)phenyl)boronic acid makes it an invaluable building block for the synthesis of multifunctional molecular scaffolds. The boronic acid group is a versatile handle for introducing the substituted phenyl ring into larger molecules through various cross-coupling reactions. Simultaneously, the nitrovinyl group offers a site for a wide array of chemical modifications. This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular architectures.

The boronic acid functionality is most notably employed in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, vinyl, or alkyl halides. nih.govchemrxiv.org This provides a straightforward method for incorporating the (3-(2-nitrovinyl)phenyl) unit into more elaborate structures. The nitrovinyl group, on the other hand, can participate in Michael additions, cycloadditions, and reduction reactions, leading to a diverse range of functionalized products. This dual capability allows chemists to design and synthesize molecules with precisely tailored properties and functionalities.

Construction of Carbon-Carbon Bonds in Conjugated Systems (e.g., Polyolefins, Styrenes, Biaryls)

A primary application of this compound is in the construction of carbon-carbon bonds to form conjugated systems, which are of significant interest for their electronic and photophysical properties.

Styrenes: The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of substituted styrenes. sigmaaldrich.comsigmaaldrich.com this compound can be coupled with vinyl halides in the presence of a palladium catalyst to yield conjugated styrenyl compounds. The nitrovinyl group can be retained or subsequently modified, offering a route to a variety of functionalized styrenes.

Biaryls: The synthesis of biaryls is another key application of this compound, again primarily through the Suzuki-Miyaura cross-coupling reaction. researchgate.netscilit.com By reacting this compound with an aryl halide, a biaryl system is formed. The presence of the nitrovinyl group on one of the aryl rings provides a site for further functionalization, allowing for the creation of complex biaryl derivatives with potential applications in medicinal chemistry and materials science. nih.gov

The ability to form these conjugated systems is crucial for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Heterocyclic Frameworks through Integrated Reactivity

The integrated reactivity of the boronic acid and nitrovinyl groups in this compound provides a powerful platform for the synthesis of diverse heterocyclic frameworks. researchgate.net The nitrovinyl moiety is a particularly useful functional group for constructing heterocycles.

For instance, the nitrovinyl group can act as a dienophile in Diels-Alder reactions or as a component in 1,3-dipolar cycloadditions, leading to the formation of various six- and five-membered rings, respectively. Furthermore, the nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. The boronic acid group can be used to anchor the molecule to a solid support for combinatorial synthesis or can be involved in subsequent cross-coupling reactions to further elaborate the heterocyclic core. This integrated approach allows for the efficient construction of complex heterocyclic libraries for drug discovery and other applications.

Precursor for Advanced Organic Materials

The unique electronic properties of this compound make it an attractive precursor for the development of advanced organic materials. The presence of the electron-withdrawing nitro group and the potential for the boronic acid group to participate in the formation of extended π-conjugated systems allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Polymers incorporating this moiety can be synthesized through polymerization of the vinyl group or through polycondensation reactions involving the boronic acid. These materials may exhibit interesting properties such as nonlinear optical activity, semiconductivity, or electroluminescence. The ability to modify both the boronic acid and the nitrovinyl group provides a high degree of control over the final material properties, opening up possibilities for applications in organic electronics, sensors, and other advanced technologies.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of ¹H, ¹³C, and ¹¹B nuclei within (E)-(3-(2-Nitrovinyl)phenyl)boronic acid.

The analysis of one-dimensional NMR spectra provides foundational data on the molecule's structure. The predicted chemical shifts are based on data from analogous compounds, including substituted phenylboronic acids and (E)-β-nitrostyrene.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic, aromatic, and boronic acid protons. The two vinylic protons of the (E)-nitrovinyl group are anticipated to appear as doublets in the downfield region (approximately 7.5-8.5 ppm). nih.govtcichemicals.comrsc.org A large coupling constant (J ≈ 13-14 Hz) between these protons would confirm the trans or (E) configuration of the double bond. nih.gov The four protons on the meta-substituted phenyl ring would likely produce a complex series of multiplets between 7.4 and 8.0 ppm. The two protons of the boronic acid's hydroxyl groups are expected to produce a single, broad signal that may shift depending on solvent and concentration due to chemical exchange.

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The vinylic carbons are expected to resonate around 135-140 ppm. nih.gov The six aromatic carbons would appear in the typical range of 120-140 ppm. The carbon atom directly bonded to the boron (the ipso-carbon) often displays a broader signal or may not be observed due to quadrupolar relaxation effects of the boron nucleus.

¹¹B NMR: As a key technique for organoboron compounds, ¹¹B NMR is particularly informative. For arylboronic acids with a trigonal planar (sp²-hybridized) boron center, a single, often broad, resonance is typically observed. nih.govacs.org The chemical shift for this compound is predicted to be in the range of 20–30 ppm, consistent with other substituted phenylboronic acids. researchgate.net This confirms the presence of the boronic acid moiety in its free acid form.

Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| B(OH)₂ | Variable | Broad Singlet | Position is solvent and concentration dependent. |

| Ar-H | 7.4 - 8.0 | Multiplet | Complex pattern for the 4 aromatic protons. |

| =CH-Ar | 7.9 - 8.2 | Doublet | Vinylic proton alpha to the ring. |

| =CH-NO₂ | 7.5 - 7.8 | Doublet | Vinylic proton beta to the ring. |

| ¹³C | |||

| Ar-C | 120 - 140 | Six distinct signals expected. | |

| Ar-C-B | Broad/Not Observed | Ipso-carbon attached to boron. | |

| =CH-Ar | ~138 | Vinylic carbon alpha to the ring. | |

| =CH-NO₂ | ~135 | Vinylic carbon beta to the ring. |

| ¹¹B | 20 - 30 | Broad Singlet | Consistent with sp² hybridized arylboronic acids. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecule's connectivity.

COSY (Correlated Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. Key correlations would be observed between the two vinylic protons, confirming their adjacency. Additionally, couplings between the neighboring protons on the aromatic ring would help to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. wikipedia.org

The IR spectrum of this compound is expected to be dominated by several key absorption bands. A very strong and broad absorption band centered around 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. cdnsciencepub.com The nitro group (NO₂) gives rise to two prominent and strong bands: an asymmetric stretch typically near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. nih.govaip.org The B-O single bond stretch is also expected in the 1330-1380 cm⁻¹ region, potentially overlapping with the symmetric NO₂ stretch. cdnsciencepub.com

The carbon-carbon double bond of the vinyl group should produce a stretching band around 1640 cm⁻¹. nih.govaip.org Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The symmetric vibrations of the nitro group and the C=C double bond are typically strong in the Raman spectrum, which can aid in their identification, especially if IR signals are weak or overlapping. nih.govaip.orguc.pt

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Boronic Acid (B(OH)₂) | O-H Stretch | ~3300 | Strong, Broad (IR) |

| Aromatic C-H | C-H Stretch | >3000 | Medium (IR, Raman) |

| Vinyl C=C | C=C Stretch | ~1640 | Medium (IR, Raman) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong (IR) |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong (IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the compound's molecular weight and to gain structural insights from its fragmentation patterns under ionization. The molecular formula of this compound is C₈H₈BNO₄, corresponding to a molecular weight of 192.96 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 193. The fragmentation of this ion would likely proceed through several characteristic pathways based on the known behavior of aromatic nitro compounds and boronic acids. libretexts.orglibretexts.orgwikipedia.org

Key fragmentation pathways would include:

Loss of the nitro group: A peak corresponding to the loss of a nitro radical (•NO₂, 46 Da) to give a fragment ion at m/z 147.

Loss of hydroxyl groups: Sequential losses of hydroxyl radicals (•OH, 17 Da) or water (H₂O, 18 Da) from the boronic acid moiety are common fragmentation channels for phenylboronic acids.

Cleavage of the vinyl bond: Scission of the bond between the phenyl ring and the nitrovinyl group or within the vinyl chain can lead to various smaller fragments.

Fragments characteristic of nitrostyrene (B7858105), such as ions at m/z 103, may also be observed. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 193 | [C₈H₈BNO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [M - OH]⁺ | Loss of a hydroxyl radical from the boronic acid. |

| 175 | [M - H₂O]⁺˙ | Loss of water from the boronic acid. |

| 147 | [M - NO₂]⁺ | Loss of the nitro group. |

| 121 | [C₆H₆BO₂]⁺ | Fragment corresponding to the phenylboronic acid cation. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the searched literature, the technique would provide invaluable structural information if a suitable single crystal could be grown.

A successful crystallographic analysis would:

Confirm Absolute Stereochemistry: It would provide unequivocal proof of the (E)-geometry of the double bond.

Determine Molecular Conformation: The analysis would reveal the dihedral angles between the phenyl ring, the vinyl group, and the boronic acid group, defining the molecule's preferred conformation in the solid state.

Provide Precise Bond Metrics: Accurate bond lengths and angles for the entire molecule would be determined, offering insights into electronic effects, such as conjugation between the nitro group, the double bond, and the aromatic ring.

Elucidate Intermolecular Interactions: It would detail the hydrogen bonding network formed by the boronic acid's hydroxyl groups, which typically leads to the formation of dimers or extended polymeric structures in the crystal lattice. This is a characteristic feature of phenylboronic acids in the solid state.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid. nih.gov These computational methods are instrumental in elucidating various molecular properties that govern the compound's behavior in chemical reactions.

The electronic properties of molecules can be described by a range of reactivity descriptors. researchgate.net Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) offer a comprehensive overview of a molecule's reactivity. mdpi.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller gap generally indicates higher reactivity. nih.govresearchgate.net For phenylboronic acid derivatives, these energy gaps have been calculated to be in the range of 4.97–5.96 eV. longdom.org

Local reactivity descriptors, including Fukui functions and condensed Parr functions (Pk+ and Pk-), are used to predict the most probable sites for nucleophilic and electrophilic attacks within the molecule. mdpi.com The molecular electrostatic potential (MESP) map is another valuable tool that visually represents the electron distribution and helps in identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attacks, respectively. nih.gov

Natural Bond Orbital (NBO) analysis can be employed to understand the intramolecular interactions, such as charge transfer and bond polarity. For boronic acids, NBO analysis has been used to study the electrovalency character of O-H bonds. researchgate.net Furthermore, Mulliken atomic charges, which are calculated to understand the charge distribution across the molecule, are also a key output of these quantum chemical calculations. researchgate.net

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Chemical Potential | μ | Tendency of electrons to escape from a system. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Global Softness | S | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index | ω | Propensity of a species to accept electrons. |

| Nucleophilicity Index | N | Propensity of a species to donate electrons. |

| Fukui Functions | f(r) | Identifies local reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Parr Functions | P(r) | Related to Fukui functions, used to describe local reactivity. |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A key transformation for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process used to form carbon-carbon bonds. libretexts.org The catalytic cycle of this reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Cross-Coupling Reaction Pathway:

Oxidative Addition: The initial step involves the addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org

Transmetalation: The organoborane, in this case, this compound, reacts with the Pd(II) complex in the presence of a base. This step is often the rate-determining step of the catalytic cycle. pku.edu.cn Computational studies can model the transition states of this process, revealing whether it proceeds via an "oxo-palladium pathway" or an "oxoboronate pathway". mdpi.com

Reductive Elimination: The final step involves the elimination of the cross-coupled product from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

DFT calculations can be used to model the potential energy surface of these reaction pathways, identifying the structures of intermediates and transition states. nih.gov This allows for the calculation of activation energies, providing a quantitative measure of the reaction kinetics. nih.gov For example, in the context of other reactions involving boronic acids, DFT has been used to calculate the energy barriers for cycloaddition and subsequent ring-opening and migration steps. nih.gov

Another relevant transformation for boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. ed.ac.uknih.gov Kinetic and computational studies have identified multiple pathways for this process, including acid-catalyzed, base-catalyzed, and even self-catalyzed mechanisms. ed.ac.uknih.gov DFT calculations of the transition state structures for protonolysis can help elucidate the preferred mechanism under different pH conditions. ed.ac.uk

Conformational Analysis and Stereochemical Predictions for (E)-Isomer

The conformational landscape of this compound is crucial for understanding its reactivity and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion by exploring the potential energy surface (PES) as a function of key dihedral angles. longdom.org

For phenylboronic acids, the primary degrees of rotational freedom are around the C-B and B-O bonds. beilstein-journals.org The orientation of the two hydroxyl groups of the boronic acid moiety gives rise to different conformers, commonly referred to as anti-syn, syn-anti, syn-syn, and anti-anti. longdom.org Computational studies on substituted phenylboronic acids have shown that these conformers can have different relative energies and populations. longdom.org

The (E)-isomer of the nitrovinyl group introduces further conformational possibilities. The planarity of the nitrovinyl group with respect to the phenyl ring is influenced by steric and electronic factors. Quantum chemical calculations can predict the most stable conformation by optimizing the geometry of the molecule. For other substituted phenylboranes, it has been shown that intramolecular interactions, such as hydrogen bonds or electron donation to the empty p-orbital of boron, can significantly influence the conformational equilibrium. beilstein-journals.orgd-nb.inforesearchgate.net

The stereochemistry of the (E)-isomer is inherently defined by the trans configuration of the vinyl protons. Theoretical calculations can confirm the stability of the (E)-isomer relative to the (Z)-isomer by comparing their computed energies. Furthermore, computational methods can predict spectroscopic parameters that are sensitive to stereochemistry, such as nuclear Overhauser effects (NOEs) in NMR spectroscopy, which could be experimentally verified.

Table 2: Common Conformers of Phenylboronic Acids Based on Hydroxyl Group Orientation

| Conformer | Description of -OH Orientations |

| anti-syn | One -OH group is antiperiplanar and the other is synperiplanar to the C-B bond. |

| syn-anti | One -OH group is synperiplanar and the other is antiperiplanar to the C-B bond. |

| syn-syn | Both -OH groups are synperiplanar to the C-B bond. |

| anti-anti | Both -OH groups are antiperiplanar to the C-B bond. |

Molecular Docking and Ligand-Receptor Interaction Studies (Relevant for derivative design in chemical biology)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netajpp.in This method is highly relevant for the design of derivatives of this compound with potential applications in chemical biology and medicinal chemistry. nih.govnih.gov

Boronic acids are known to form reversible covalent bonds with diols, which are present in saccharides, and can also interact with nucleophilic amino acid residues like serine, histidine, and lysine (B10760008) in enzyme active sites. nih.gov This ability to form covalent interactions makes boronic acid derivatives attractive as enzyme inhibitors. nih.gov

In a typical molecular docking study, the 3D structure of the target receptor is obtained from a protein database. The ligand, a derivative of this compound, is then computationally placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the lowest energy is predicted to be the most favorable binding mode. biointerfaceresearch.com

For example, docking studies of boronic acid-containing compounds into the active site of enzymes can reveal key interactions. These may include the formation of a coordinate covalent bond between the boron atom and a nucleophilic residue, as well as hydrogen bonds and hydrophobic interactions. nih.gov The results of such studies can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that enhance its binding affinity. ki.si

The insights gained from molecular docking can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations, which can provide a dynamic picture of the ligand-receptor interactions in a simulated physiological environment. ki.si

Prediction of Spectroscopic Parameters from First Principles

Ab initio quantum chemical calculations can be used to predict various spectroscopic parameters of this compound from first principles. researchgate.netresearchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and for the structural characterization of the molecule. rsc.org

NMR Spectroscopy: The calculation of nuclear magnetic resonance (NMR) chemical shifts is a well-established application of quantum chemistry. researchgate.net The gauge-invariant atomic orbital (GIAO) method is commonly used to compute the magnetic shielding tensors for each nucleus. researchgate.net These shielding tensors can then be converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). york.ac.uk The calculated ¹H, ¹³C, and ¹¹B NMR spectra can help in the assignment of experimental signals and can also provide insights into the conformational preferences of the molecule in solution. nih.govnsf.gov

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated by performing a frequency analysis on the optimized geometry of the molecule. nih.gov The theoretical vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and molecular motions.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in UV-Visible absorption spectra. uj.ac.za These calculations can help in understanding the nature of the electronic transitions, such as π → π* transitions, within the molecule.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.govresearchgate.net By comparing the predicted spectra with experimental data, a detailed understanding of the structural and electronic properties of this compound can be achieved.

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, and how is stereochemical purity ensured?

The synthesis typically involves Suzuki-Miyaura coupling or Heck reactions to introduce the nitrovinyl group onto the phenylboronic acid scaffold. For stereochemical control (E/Z isomerism), reaction conditions such as temperature, catalyst choice (e.g., palladium complexes), and solvent polarity are critical. Post-synthesis, HPLC or chiral chromatography is used to isolate the E isomer, while NMR spectroscopy (e.g., coupling constants in NMR) confirms stereochemical purity . Purity validation via LC-MS/MS is recommended to detect boronic acid impurities at sub-ppm levels, as demonstrated in impurity profiling studies of structurally analogous compounds .

Q. How does the nitrovinyl group influence the compound’s reactivity in cross-coupling reactions?

The nitrovinyl group acts as both an electron-withdrawing group and a π-conjugated system, enhancing the electrophilicity of the boronic acid. This facilitates nucleophilic attack in cross-coupling reactions (e.g., with aryl halides). Computational studies suggest that the nitro group stabilizes transition states via resonance, lowering activation energies. Experimental kinetic data show higher reaction rates compared to non-nitro-substituted phenylboronic acids .

Advanced Research Questions

Q. What is the mechanistic basis for the pH-dependent binding affinity of this compound with biological diols (e.g., sialic acid)?

Boronic acids form reversible esters with 1,2- or 1,3-diols via a pH-dependent equilibrium. For this compound, the nitrovinyl group alters the pKa of the boronic acid, shifting the equilibrium toward the trigonal boronate ester form at physiological pH (7.4). NMR studies on analogous compounds reveal that binding constants () increase at lower pH due to protonation of the boronate intermediate, while steric effects from the nitrovinyl group may reduce binding at higher pH .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s tubulin polymerization inhibition activity?

In a study of boronic acid-containing stilbenes, substitution at the meta-position (e.g., hydroxy or boronic acid groups) enhanced tubulin binding by forming hydrogen bonds with β-tubulin’s Thr179 residue. The nitrovinyl group in this compound likely introduces steric hindrance, reducing IC values compared to unsubstituted analogs. For example, IC values for tubulin inhibition range from 21–22 μM in boronic acid derivatives versus >100 μM in carboxylate analogs .

Q. What analytical techniques are most effective for resolving contradictory data in boronic acid-diol binding studies?

Conflicting binding data often arise from pH variability or competing equilibria. A combination of isothermal titration calorimetry (ITC) and NMR can resolve these discrepancies:

- ITC provides thermodynamic parameters (, ) for diol binding.

- NMR distinguishes free boronic acid (δ ~28 ppm) from boronate esters (δ ~18 ppm).

For example, anomalous binding profiles of phenylboronic acids with sialic acid were resolved using this dual approach, revealing intramolecular B–N coordination at physiological pH .

Methodological Challenges

Q. How can photoresponsive behavior be engineered into this compound for controlled drug delivery?

Azobenzene-boronic acid hybrids (e.g., ) demonstrate that E→Z photoisomerization modulates diol binding affinity. For nitrovinyl analogs, visible-light irradiation (450–600 nm) could trigger isomerization, altering steric/electronic properties. Key steps:

Synthesize a nitrovinyl-azobenzene-boronic acid conjugate.

Use UV/Vis spectroscopy to monitor photostationary states.

Validate reversible binding via fluorescence quenching assays with diol-functionalized fluorophores .

Q. What computational strategies predict the mutagenic potential of boronic acid impurities in pharmaceutical intermediates?

Density functional theory (DFT) calculates electrophilic Fukui indices to identify mutagenic alerts (e.g., reactive boronic acid intermediates). For example, impurities like methyl phenylboronic acid were flagged for genotoxicity, requiring LC-MS/MS monitoring at <1 ppm in drug formulations .

Key Recommendations

- Use NMR for real-time monitoring of boronate ester formation.

- Prioritize computational mutagenicity screening for boronic acid intermediates in drug development.

- Explore photodynamic applications by conjugating nitrovinyl groups with light-responsive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.